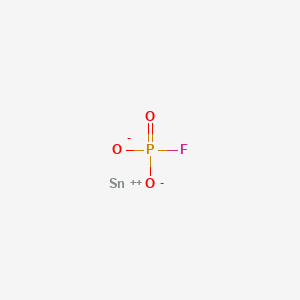![molecular formula C38H57N11O7S B3029152 2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide CAS No. 55749-98-9](/img/structure/B3029152.png)
2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide
描述
2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide is a useful research compound. Its molecular formula is C38H57N11O7S and its molecular weight is 812 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Bombesin(8-14), also known as BOMBESIN, is a 14-amino acid peptide . It primarily targets Gastrin-Releasing Peptide receptors (GRPrs) and Neuromedin B receptors (NMBRs) . These receptors are G-protein-coupled receptors known as BBR1, -2, and -3 . They are widely distributed on the surface of various cells, including cancer cells .
Mode of Action
Bombesin interacts with its targets (GRPrs and NMBRs) by binding to them, leading to their activation . This activation triggers a cascade of intracellular events, including the release of gastrin from G cells . Gastrin is a hormone that stimulates the secretion of gastric acid, which is essential for digestion.
Biochemical Pathways
Upon binding to its receptors, Bombesin influences several biochemical pathways. It stimulates the release of gastrin, thereby affecting the gastrin biochemical pathway . Bombesin also plays a role in the regulation of eating behavior through negative feedback signals, alongside cholecystokinin .
Pharmacokinetics
The pharmacokinetics of Bombesin involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Bombesin undergoes rapid metabolism . The compound’s biodistribution is also well-studied, with high uptake in the pancreas and urinary bladder wall . The effective dose of Bombesin can be reduced with frequent bladder voids .
Result of Action
The binding and activation of Bombesin’s target receptors result in several cellular and molecular effects. It stimulates gastrin release from G cells, leading to increased gastric acid secretion . Bombesin also has a role in stopping eating behavior through negative feedback signals . Moreover, it has been found to have a broad spectrum of activity, including potential anticancer effects .
Action Environment
The action, efficacy, and stability of Bombesin can be influenced by various environmental factors. For instance, the presence of other drugs can lead to pharmacokinetic and pharmacodynamic drug-drug interactions, potentially resulting in side effects . Furthermore, the compound’s action can be affected by the physiological state of the individual, such as the presence of certain diseases .
生化分析
Biochemical Properties
The compound BOMBESIN(8-14) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it stimulates gastrin release from G cells . It also activates these receptors in the brain .
Cellular Effects
BOMBESIN(8-14) has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it serves as a neurotransmitter in the central nervous system , stimulates the release of various gastrointestinal hormones , regulates gastrointestinal motility , and stimulates the growth of normal mucosal tissue in the digestive tract .
Molecular Mechanism
The mechanism of action of BOMBESIN(8-14) is complex and involves interactions at the molecular level. It binds to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways . This can result in changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .
属性
IUPAC Name |
2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N11O7S/c1-20(2)13-29(36(54)47-28(33(40)51)11-12-57-6)48-37(55)30(15-24-17-41-19-44-24)46-31(50)18-43-38(56)32(21(3)4)49-34(52)22(5)45-35(53)26(39)14-23-16-42-27-10-8-7-9-25(23)27/h7-10,16-17,19-22,26,28-30,32,42H,11-15,18,39H2,1-6H3,(H2,40,51)(H,41,44)(H,43,56)(H,45,53)(H,46,50)(H,47,54)(H,48,55)(H,49,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOMAIZVIIHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N11O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971123 | |
| Record name | 20-Amino-4,7,10,13,16,19-hexahydroxy-8-[(1H-imidazol-5-yl)methyl]-21-(1H-indol-3-yl)-17-methyl-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-14-(propan-2-yl)-3,6,9,12,15,18-hexaazahenicosa-3,6,9,12,15,18-hexaen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55749-98-9 | |
| Record name | 20-Amino-4,7,10,13,16,19-hexahydroxy-8-[(1H-imidazol-5-yl)methyl]-21-(1H-indol-3-yl)-17-methyl-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-14-(propan-2-yl)-3,6,9,12,15,18-hexaazahenicosa-3,6,9,12,15,18-hexaen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)
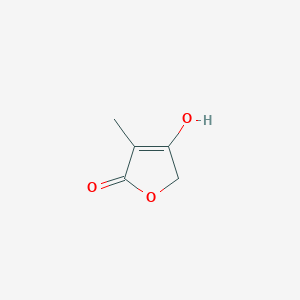

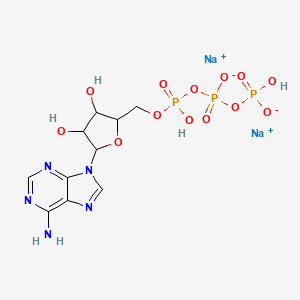
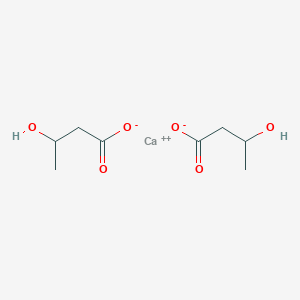
![2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B3029077.png)
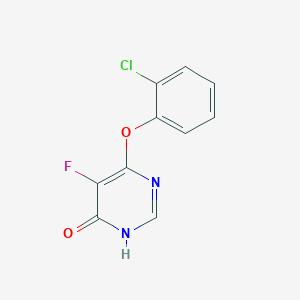

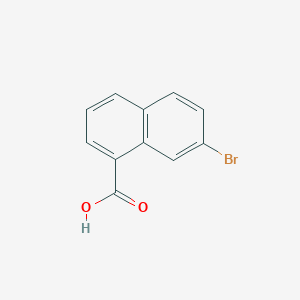
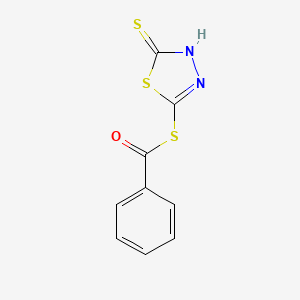
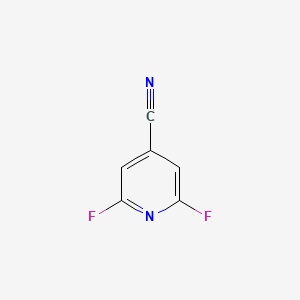
![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)
